ethyl 2-(2-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)acetate
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Overview
Description
Ethyl 2-(2-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)acetate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its complex structure, which includes a pyrazole ring, a phenyl group, and an ethyl ester moiety. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the reaction of hydrazine hydrate with an appropriate β-diketone to form the pyrazole ring. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Acetylation: The resulting pyrazole intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group at the nitrogen atom of the pyrazole ring.
Phenylation: The acetylated pyrazole is then subjected to a Friedel-Crafts acylation reaction with benzene in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the phenyl group.
Etherification: The phenylated pyrazole is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group. Common nucleophiles include halides, amines, and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Halides (e.g., sodium iodide), amines (e.g., aniline), thiols (e.g., thiophenol) in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-(2-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)acetate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. It serves as a lead compound for the development of new drugs.
Biological Research: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors. This helps in elucidating its mechanism of action and potential therapeutic uses.
Chemical Biology: The compound is used as a probe to study biological pathways and processes. It can help in identifying new drug targets and understanding disease mechanisms.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(2-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)acetate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects.
Molecular Targets: The compound may interact with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. It may also interact with receptors involved in pain signaling, contributing to its analgesic properties.
Pathways Involved: The compound may modulate signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune responses. It may also affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
Ethyl 2-(2-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)acetate can be compared with other similar compounds to highlight its uniqueness:
Ethyl 2-(2-(1-acetyl-3-phenyl-1H-pyrazol-5-yl)phenoxy)acetate: This compound lacks the dihydro moiety in the pyrazole ring, which may affect its biological activity and chemical reactivity.
Mthis compound: This compound has a methyl ester instead of an ethyl ester, which may influence its solubility and pharmacokinetic properties.
Ethyl 2-(2-(1-acetyl-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)acetate: This compound has a methyl group on the phenyl ring, which may alter its binding affinity to molecular targets and its overall biological activity.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry, biological research, and industrial applications. Its unique structure and diverse reactivity make it a valuable compound for further study and development.
Properties
IUPAC Name |
ethyl 2-[2-(2-acetyl-5-phenyl-3,4-dihydropyrazol-3-yl)phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-3-26-21(25)14-27-20-12-8-7-11-17(20)19-13-18(22-23(19)15(2)24)16-9-5-4-6-10-16/h4-12,19H,3,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGPZUCMELTTMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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